Silane, (heptadecafluorooctyl)trimethyl-
Overview
Description
Silane, (heptadecafluorooctyl)trimethyl- is a fluorinated alkylsilane molecule with the molecular formula C11H9F17Si and a molecular weight of 492.25 g/mol. This compound is known for its unique properties, including high thermal stability, hydrophobicity, and chemical resistance, making it valuable in various industrial and research applications.
Mechanism of Action
Target of Action
Silanes, including (heptadecafluorooctyl)trimethyl-, are primarily used as coupling agents in reinforced composites . They interact with the surface of the composite material, forming a thin film that enhances the bond between the composite and the matrix resin .
Mode of Action
The mode of action of silanes involves chemical bonding at the interface of the composite material . This interaction results in improved composite properties .
Biochemical Pathways
Silanes in general are known to alter the interface between resin and reinforcement, which has far-reaching effects on the resin adjacent to the treated mineral extending into a broader interphase region .
Result of Action
The primary result of the action of (heptadecafluorooctyl)trimethyl- is the enhancement of composite properties . By forming a thin film on the surface of the composite material, it improves the bond between the composite and the matrix resin, leading to marked improvements in the composite’s properties .
Action Environment
The action of (heptadecafluorooctyl)trimethyl- can be influenced by various environmental factors. For instance, the presence of moisture can affect the silane’s ability to form a hydrophobic layer on the surface of the composite material . Additionally, the temperature and pressure conditions during the application of the silane can also impact its efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (heptadecafluorooctyl)trimethyl- typically involves the reaction of heptadecafluorooctyl iodide with trimethylchlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme is as follows:
C8F17I+ClSi(CH3)3→C8F17Si(CH3)3+ICl
Industrial Production Methods: In industrial settings, the production of Silane, (heptadecafluorooctyl)trimethyl- involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Silane, (heptadecafluorooctyl)trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The fluorinated alkyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Hydrosilylation Reactions: The silicon-hydrogen bond can react with alkenes or alkynes in the presence of a catalyst to form new carbon-silicon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate the reaction. The process is usually conducted at elevated temperatures and pressures.
Major Products:
Substitution Reactions: The major products are the substituted silanes, where the fluorine atoms are replaced by the nucleophiles.
Hydrosilylation Reactions: The major products are the alkyl- or alkenyl-substituted silanes.
Scientific Research Applications
Silane, (heptadecafluorooctyl)trimethyl- has numerous applications in scientific research, including:
Surface Modification: It is used to modify surfaces to impart hydrophobic and oleophobic properties, making them resistant to water and oil.
Coatings and Adhesives: The compound is used in the formulation of coatings and adhesives to enhance their durability and chemical resistance.
Biomedical Applications: It is employed in the development of biocompatible materials and drug delivery systems due to its inert nature and stability.
Environmental Applications: The compound is used in the treatment of surfaces to prevent biofouling and contamination.
Comparison with Similar Compounds
- Silane, (trifluoromethyl)trimethyl-
- Silane, (pentafluoropropyl)trimethyl-
- Silane, (nonafluorobutyl)trimethyl-
Comparison: Silane, (heptadecafluorooctyl)trimethyl- is unique due to its longer fluorinated alkyl chain, which provides superior hydrophobic and oleophobic properties compared to shorter-chain analogs. This makes it particularly valuable in applications requiring extreme resistance to water and oil.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl(trimethyl)silane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F17Si/c1-29(2,3)11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26/h1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSFUEGQVWQFKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F17Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399897 | |
Record name | (Heptadecafluorooctyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52112-19-3 | |
Record name | (Heptadecafluorooctyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.